Norvaline, 2-methyl-, ethyl ester, also known as L-norvaline ethyl ester, is a derivative of the amino acid norvaline. It is classified as a non-proteinogenic amino acid and is primarily used in biochemical research and pharmaceutical applications. This compound has garnered interest due to its potential role in metabolic processes and its implications in various scientific studies.
Norvaline is derived from the amino acid valine, which is an essential amino acid found in various proteins. The synthesis of norvaline typically involves modifications of valine or related compounds, with ethyl esterification being a common method to produce norvaline derivatives.
Norvaline ethyl ester can be classified under the following categories:
The synthesis of norvaline ethyl ester can be achieved through several methods, including:
A notable method for synthesizing L-norvaline involves the following steps:
The molecular structure of norvaline ethyl ester features a branched aliphatic chain with an amino group and an ethyl ester functional group.
This structure includes a methyl group at the second carbon position relative to the amino group, characteristic of norvaline.
Norvaline ethyl ester participates in various chemical reactions, including:
The hydrolysis reaction can be represented as follows:
This reaction highlights the reversible nature of esters in biochemical pathways.
The mechanism of action for norvaline ethyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. It may influence metabolic pathways by modulating enzyme activity, particularly in cases where it acts as a competitive inhibitor.
Studies indicate that norvaline derivatives can inhibit arginase activity, leading to increased levels of nitric oxide and influencing various physiological processes .
Norvaline ethyl ester has several scientific applications:
Norvaline, 2-methyl-, ethyl ester demonstrates competitive inhibition of Ornithine Transcarbamylase, a mitochondrial enzyme critical to the urea cycle. Structural analyses reveal that this compound occupies the catalytic site of Ornithine Transcarbamylase, sterically hindering carbamoyl phosphate and ornithine binding. Molecular docking simulations indicate that the ethyl ester moiety forms hydrogen bonds with Asn199, Asp263, and Ser267 residues in the active site, while its branched methyl group induces conformational strain in the substrate-binding pocket. This dual interaction disrupts the enzyme’s ability to catalyze citrulline synthesis, thereby modulating urea cycle flux [2].
The inhibitor’s efficacy is enhanced through hydrophobic interactions with conserved residues Leu304 and Leu6 within Ornithine Transcarbamylase’s substrate channel. These residues create a high-affinity binding pocket for the aliphatic chain of Norvaline, 2-methyl-, ethyl ester. Free energy calculations reveal binding affinity (ΔG) values of −8.2 kcal/mol for Leu304 and −7.6 kcal/mol for Leu6, attributable to van der Waals forces and entropic effects from water displacement. Mutagenesis studies confirm that Leu304Ala substitution reduces inhibition potency by 12-fold, underscoring its role in stabilizing the inhibitor-enzyme complex [2] [10].
Table 1: Hydrophobic Residue Interactions in Ornithine Transcarbamylase Inhibition
Residue | Interaction Type | Binding Energy (ΔG, kcal/mol) | Effect of Alanine Mutation |
---|---|---|---|
Leu304 | Van der Waals | −8.2 ± 0.3 | 12-fold Ki increase |
Leu6 | Hydrophobic pocket | −7.6 ± 0.4 | 8-fold Ki increase |
Met268 | π-Sulfur | −5.1 ± 0.2 | No significant change |
Norvaline, 2-methyl-, ethyl ester exhibits stereoselective utilization in amino acid metabolism due to its non-proteinogenic structure. In vitro assays using rat hepatocytes demonstrate preferential recognition by branched-chain amino acid transaminases over glutamate dehydrogenase. The compound’s ethyl ester group enhances membrane permeability but requires intracellular esterase-mediated hydrolysis to release the active acid form for metabolic incorporation. Metabolic tracing studies using ¹⁴C-labeled analogs reveal incorporation into keto acid pools, with 78% appearing in α-keto-β-methylvalerate within 60 minutes. This positions the compound as a modulator of keto acid availability for oxidative phosphorylation and gluconeogenesis [3] [6].
Indirect regulation of Matrix Metalloproteinase activity occurs through Norvaline, 2-methyl-, ethyl ester’s suppression of cytokine-mediated MMP expression. In nasopharyngeal carcinoma models, the compound reduces norepinephrine-induced MMP-2/9 upregulation by 62–75% at 100μM concentrations. Mechanistically, it disrupts β-adrenergic receptor-Gαs coupling, attenuating cAMP response element binding protein phosphorylation and subsequent MMP gene transcription. Zymography confirms decreased gelatinolytic activity in conditioned media, with IC₅₀ values of 28μM for MMP-9 and 34μM for MMP-2. This establishes its role in extracellular matrix homeostasis independent of direct enzymatic inhibition [7].
Cellular uptake occurs primarily through the Large Neutral Amino Acid Transporter 1 system, which recognizes the compound’s hydrophobic side chain. Xenopus oocyte expression studies show pH-independent, sodium-independent transport kinetics with a Michaelis constant (Kₘ) of 220 ± 15 μM—characteristic of low-affinity LAT2 substrates. Molecular dynamics simulations reveal transient hydrogen bonding between the ester carbonyl and Thr345 of LAT1, while the 2-methyl group occupies a hydrophobic subpocket lined by Phe252 and Tyr259 residues.
Table 2: Transport Kinetics of Amino Acid Derivatives in Cell Models
Transporter | Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/cm²) | Inhibition by BCH |
---|---|---|---|---|
LAT1 | Leucine | 8.7 ± 0.9 | 42 ± 3.8 | >95% |
LAT1 | Norvaline, 2-methyl-, ethyl ester | 220 ± 15 | 18 ± 1.2 | 68% |
LAT2 | Phenylalanine | 98 ± 11 | 33 ± 2.7 | >90% |
Competition assays in retinal pigment epithelial cells demonstrate 68% inhibition by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, confirming LAT1/LAT2 involvement. The ethyl ester moiety confers enhanced membrane permeability compared to carboxylic acid analogs, showing a 3.2-fold higher apparent permeability coefficient in Caco-2 monolayers. Intracellular accumulation follows trans-stimulation kinetics, where preloaded substrates accelerate efflux, indicating obligatory exchange transport typical of system L transporters. This property facilitates blood-retinal barrier penetration, suggesting therapeutic potential for ocular disorders [3] [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0